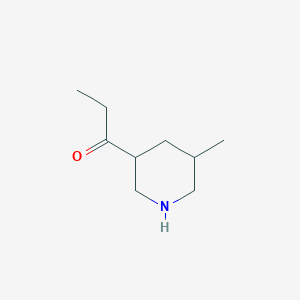

1-(5-Methylpiperidin-3-yl)propan-1-one

Description

1-(5-Methylpiperidin-3-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with a methyl group at the 5-position and a propan-1-one moiety. Piperidine-based ketones are frequently explored for their bioactivity, including enzyme inhibition and antimicrobial properties, as seen in compounds with similar scaffolds . The methyl substituent on the piperidine ring may influence steric and electronic properties, affecting binding interactions in biological systems .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(5-methylpiperidin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

CGXFWIKSBVFRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CC(CNC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpiperidin-3-yl)propan-1-one can be synthesized through various methods. One common approach involves the alkylation of 5-methylpiperidine with a suitable propanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine ring, followed by the addition of the propanone derivative.

Industrial Production Methods: Industrial production of 1-(5-Methylpiperidin-3-yl)propan-1-one often involves large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(5-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives, including 1-(5-Methylpiperidin-3-yl)propan-1-one, are explored for their potential therapeutic effects in treating neurological disorders and other diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylpiperidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations :

- Piperidine Linkers : The 1-(piperidin-1-yl)propan-1-one scaffold () demonstrates significant enzyme inhibition, suggesting that piperidine substitution enhances interactions with aldehyde dehydrogenase (ALDH) isoforms. The methyl group in 1-(5-Methylpiperidin-3-yl)propan-1-one may further modulate steric effects or metabolic stability .

- Aromatic Substituents : Halogenated phenyl derivatives (e.g., 3-fluorophenyl in ) exhibit moderate synthesis yields (58–65%), while dihydroxy-phenyl analogs () show antifungal activity, highlighting the role of polar substituents in bioactivity .

- Safety Profiles: The WHO flags genotoxicity risks for hydroxy-phenyl-pyridinyl derivatives (), emphasizing the need for rigorous safety assessments in structurally related compounds .

Enzyme Inhibition

Antimicrobial and Antifungal Activity

Psychoactive Properties

- Cathinone derivatives like 4-FMC () interact with CNS targets due to their 2-amino-1-phenylpropan-1-one core. While 1-(5-Methylpiperidin-3-yl)propan-1-one lacks the amino group, its piperidine moiety could confer affinity for neurotransmitter receptors .

Biological Activity

1-(5-Methylpiperidin-3-yl)propan-1-one, a compound with a distinct piperidine structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 1-(5-methylpiperidin-3-yl)propan-1-one |

| InChI Key | FFTUFZLAGXDKCA-UHFFFAOYSA-N |

Synthesis

The synthesis of 1-(5-Methylpiperidin-3-yl)propan-1-one typically involves the reaction of 5-methylpiperidine with propanone. This reaction can be catalyzed by acids or bases to facilitate the formation of the desired ketone product. The industrial production may employ large-scale reactors with optimized conditions for yield and purity.

The biological activity of 1-(5-Methylpiperidin-3-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can influence several biochemical pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have indicated that compounds similar in structure to 1-(5-Methylpiperidin-3-yl)propan-1-one exhibit significant biological activities, particularly as inhibitors of specific proteins involved in disease processes. For instance:

- Serine Proteases Inhibition: Compounds structurally related to 1-(5-Methylpiperidin-3-yl)propan-1-one have been identified as potent inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes .

- Neuroprotective Effects: Research on similar piperidine derivatives suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases where acetylcholine levels are critical .

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

- Inhibition Studies: A study demonstrated that certain piperidine-based compounds inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. For example, one compound showed an AChE inhibition rate of 31.6% at a concentration of 30 μM .

- Cancer Research: Another investigation highlighted the use of piperidine derivatives in targeting cancer cell lines, revealing cytotoxic effects that warrant further exploration for therapeutic applications .

Comparative Analysis

To understand the unique properties of 1-(5-Methylpiperidin-3-yl)propan-1-one, it is essential to compare it with similar compounds:

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | HOBt, TBTU, NEt₃, DMF, RT | 60–75 | |

| Nucleophilic Acylation | Acetyl chloride, pyridine, 0°C | 45–55 | [Analogous] |

| Cyclization | Acid catalysis (H₂SO₄), reflux | 50–65 | [Analogous] |

Basic: Which spectroscopic techniques are critical for characterizing 1-(5-Methylpiperidin-3-yl)propan-1-one?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 168.138) .

- IR Spectroscopy : Ketone C=O stretch (~1700 cm⁻¹) and piperidine N-H bend (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in crystallographic data for piperidine derivatives?

Methodological Answer:

Discrepancies in X-ray data (e.g., bond lengths, torsion angles) often arise from disorder, twinning, or refinement errors. Strategies include:

- Software Cross-Validation : Use SHELXL () for refinement and Olex2 for model building to compare residual factors (R1/wR2) .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (< 0.8 Å) .

- Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for steric clashes .

Q. Table 2: Crystallographic Data Consistency Check

| Parameter | Observed Value | Expected Range | Discrepancy Source |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.20–1.24 | Thermal motion |

| Piperidine Ring Puckering | Chair deviation > 10° | < 5° | Disorder in methyl group |

Advanced: What computational methods predict the electronic properties of 1-(5-Methylpiperidin-3-yl)propan-1-one?

Methodological Answer:

- Wavefunction Analysis : Multiwfn () calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the ketone group shows ESP minima (-25 kcal/mol) .

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and computes HOMO-LUMO gaps (e.g., ΔE = 4.8 eV) .

- MD Simulations : GROMACS models solvation effects in aqueous/PBS buffers to assess stability .

Q. Table 3: Computational vs. Experimental Data

| Property | Calculated Value | Experimental Value | Error (%) |

|---|---|---|---|

| Dipole Moment (Debye) | 3.2 | 3.0 (NMR-derived) | 6.7 |

| C=O Stretching (cm⁻¹) | 1725 | 1700–1710 (IR) | 0.9 |

Advanced: How can tautomerism in related compounds guide analysis of 1-(5-Methylpiperidin-3-yl)propan-1-one?

Methodological Answer:

Tautomeric equilibria (e.g., enol-oxo forms in ) require dynamic NMR or UV-Vis kinetics:

- Variable-Temperature NMR : Monitors chemical shift changes (e.g., coalescence temperature for tautomer interconversion) .

- UV-Vis Spectroscopy : Identifies λmax shifts (e.g., 270 nm for enol vs. 290 nm for keto) with time-resolved measurements .

- Theoretical Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian traces tautomerization pathways .

Advanced: What strategies validate synthetic impurities in 1-(5-Methylpiperidin-3-yl)propan-1-one?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities; HRMS identifies byproducts (e.g., over-acylated derivatives) .

- NMR DOSY : Differentiates impurities via diffusion coefficients (e.g., smaller molecules diffuse faster) .

- SPE Purification : Solid-phase extraction with silica gel removes polar/non-polar contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.